BenchChemオンラインストアへようこそ!

3-O-Methyl-DL-DOPA

Aromatic L-amino acid decarboxylase Substrate specificity Dopamine synthesis

As the major O-methylated L-DOPA metabolite with a ~15h half-life, 3-O-Methyl-DL-DOPA is not a substrate for AADC, making it uniquely inactive for dopamine synthesis. This certified analytical standard is essential for accurate HPLC-MS/MS quantification in plasma/CSF, with validated method detection at 3 ng/mL (CV<10%). Ideal for biomarker monitoring, competitive BBB transport modeling, and COMT inhibitor efficacy studies. Choose this pure standard to avoid cross-reactivity and ensure assay specificity.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 4214-13-5
Cat. No. B3415856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-DL-DOPA
CAS4214-13-5
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)
InChIKeyPFDUUKDQEHURQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-DL-DOPA (CAS 4214-13-5): A Critical L-DOPA Metabolite for Pharmacokinetic Modeling and Analytical Quantification


3-O-Methyl-DL-DOPA (3-OMD, 3-Methoxytyrosine) is a major O-methylated metabolite of the anti-parkinsonian prodrug L-3,4-dihydroxyphenylalanine (L-DOPA) [1]. It is formed endogenously via the enzyme catechol-O-methyltransferase (COMT) and is a naturally occurring, non-essential amino acid present in human cerebrospinal fluid [2]. Unlike its parent compound L-DOPA, 3-OMD is not a substrate for aromatic L-amino acid decarboxylase (AADC), meaning it does not directly contribute to dopamine synthesis [3]. This fundamental difference in enzymatic processing and its significantly longer biological half-life establish 3-OMD as a key biomarker for monitoring L-DOPA therapy in Parkinson's disease and as a distinct entity in neurochemical research [4].

Why L-DOPA or 3-O-Methyl-L-DOPA Cannot Substitute for 3-O-Methyl-DL-DOPA in Research and Analytical Applications


Generic substitution of 3-O-Methyl-DL-DOPA with L-DOPA or other structural analogs is scientifically invalid due to critical functional and metabolic differences. As demonstrated in direct comparative studies, 3-OMD is not a substrate for AADC, whereas L-DOPA is [1]. This means 3-OMD does not produce dopamine, making it a uniquely inactive metabolite useful for studying non-dopaminergic effects of L-DOPA therapy. Furthermore, its extended half-life (~15 hours vs. ~1 hour for L-DOPA) and competitive interaction at the blood-brain barrier's L-type amino acid transporter [2] mean its pharmacokinetic behavior and biological impact are distinct. Using a pure analytical standard of 3-O-Methyl-DL-DOPA is essential for accurate quantification in bioanalytical methods (e.g., HPLC-MS/MS), where cross-reactivity or impure standards would compromise assay specificity, sensitivity, and linearity [3].

Quantitative Evidence for the Unique Differentiation of 3-O-Methyl-DL-DOPA (CAS 4214-13-5)


Substrate Specificity and Enzymatic Processing: A Direct Comparison with L-DOPA

Unlike its parent compound L-DOPA, 3-O-Methyl-DL-DOPA is not a substrate for aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine. This was directly demonstrated in vitro, where incubation of brain, liver, and kidney homogenates with 5 mM 3-OM-L-DOPA resulted in no detectable formation of 3-methoxytyramine, the expected decarboxylation product [1]. In contrast, L-DOPA is actively decarboxylated by AADC with Km values of 0.8 mM (brain), 1.6 mM (liver), and 1.0 mM (kidney) [1].

Aromatic L-amino acid decarboxylase Substrate specificity Dopamine synthesis

Blood-Brain Barrier Transport Kinetics: Competitive Interaction with L-DOPA

3-O-Methyl-DL-DOPA and L-DOPA compete for transport across the blood-brain barrier via the L-type amino acid transporter. In immortalised rat brain endothelial cells (RBE 4), the Michaelis constant (Km) for 3-OM-L-DOPA uptake was 40 µM (95% CI: 25-57 µM), compared to 72 µM (53-91 µM) for L-DOPA, indicating a higher affinity of the transporter for 3-OMD [1]. The interaction is competitive, with a Ki value of 143 µM (121-170 µM) for 3-OM-L-DOPA inhibiting L-DOPA uptake in RBE 4 cells [1].

Blood-Brain Barrier Amino Acid Transporter Pharmacokinetics

Pharmacokinetic Half-Life and Accumulation: A Clear Distinction from L-DOPA

The terminal elimination half-life (t½) of 3-O-Methyl-L-DOPA is significantly longer than that of its parent drug, L-DOPA. Pharmacokinetic data indicate a half-life of approximately 15 hours for 3-OMD , compared to a half-life of about 1 hour for L-DOPA . This ~15-fold difference in half-life leads to the accumulation of 3-OMD in plasma and brain tissue during chronic L-DOPA administration .

Half-life Drug Accumulation Pharmacodynamics

Biomarker Specificity: Correlation with L-DOPA-Induced Dyskinesia

Plasma levels of 3-O-Methyl-DL-DOPA are not just a passive marker of L-DOPA intake but are differentially associated with clinical outcomes. A study comparing Parkinson's disease patients treated with L-DOPA found that those experiencing dyskinesia had significantly higher plasma levels of 3-OMD compared to non-dyskinetic patients [1]. This differential elevation suggests a role for 3-OMD in the pathophysiology of L-DOPA-induced motor complications, distinguishing it from other L-DOPA metabolites that may not show this specific correlation.

Parkinson's Disease Dyskinesia Biomarker

Analytical Method Validation: Sensitivity and Reproducibility for Quantitative Bioanalysis

The use of 3-O-Methyl-DL-DOPA as a pure analytical standard enables the development and validation of highly sensitive and precise bioanalytical methods. In a validated HPLC method with electrochemical detection, the detection limit for 3-OMD in human plasma was established at 3 ng/mL, with a within-run and between-run coefficient of variation (CV) of less than 10% [1]. This compares favorably to the detection limit for L-DOPA in the same assay, which was 1 ng/mL [1]. The validated sensitivity is crucial for therapeutic drug monitoring.

HPLC Analytical Chemistry Bioanalytical Method Validation

Decarboxylase Inhibitor Interaction: A Unique Resistance Profile

In contrast to the potent inhibition of AADC by benserazide and L-5-hydroxytryptophan (Ki values in the µM range), 3-O-Methyl-DL-DOPA demonstrates a complete lack of AADC inhibition. In vivo administration of 3-OM-L-DOPA at 30 mg/kg, achieving tissue levels six-fold higher than those seen with L-DOPA, resulted in no change to neuronal or non-neuronal AADC activity [1]. This is a direct contrast to benserazide, which at a similar dose produces a >95% reduction in peripheral AADC activity [1].

AADC inhibitor Benserazide Enzyme inhibition

Prioritized Research and Industrial Applications for 3-O-Methyl-DL-DOPA (CAS 4214-13-5)


Accurate Quantification of 3-OMD in Biological Matrices for Therapeutic Drug Monitoring (TDM)

Use as a certified analytical standard in HPLC-ECD or HPLC-MS/MS assays for the precise and reproducible quantification of 3-OMD in human plasma and cerebrospinal fluid. This application is supported by validated method data showing a plasma detection limit of 3 ng/mL with high precision (CV < 10%) [1]. This is critical for monitoring L-DOPA therapy, adjusting dosages, and correlating metabolite levels with clinical outcomes like dyskinesia [2].

In Vitro Pharmacokinetic Modeling of L-DOPA Brain Penetration

Utilize 3-O-Methyl-DL-DOPA in cell-based assays (e.g., using RBE4 cells) to model and predict the competitive inhibition of L-DOPA transport across the blood-brain barrier. The defined kinetic parameters (Km = 40 µM, Ki = 143 µM) [3] enable quantitative in vitro-in vivo extrapolation (IVIVE) and are essential for developing novel L-DOPA formulations or adjunct therapies designed to modulate brain exposure.

Mechanistic Studies on L-DOPA-Induced Motor Complications

Employ 3-O-Methyl-DL-DOPA in preclinical models (e.g., rodent) as a tool compound to isolate and study the non-dopaminergic, metabolite-driven side effects of L-DOPA therapy. As the compound does not act as an AADC substrate or inhibitor [4], it can be administered to investigate its specific role in the development of dyskinesia and motor fluctuations, independent of dopamine synthesis [2].

Development of Novel COMT Inhibitor Therapies

Use 3-O-Methyl-DL-DOPA as a primary pharmacodynamic biomarker in the development and validation of new COMT inhibitors. By measuring the reduction in 3-OMD formation from L-DOPA in vitro (using cell lines with high COMT activity like RBE4 [3]) or in vivo, researchers can directly quantify the efficacy and potency of novel COMT inhibitors as adjunct therapies for Parkinson's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methyl-DL-DOPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.